molecular formula C15H14ClNO B1636883 3-chloro-N-(3-methylbenzyl)benzamide

3-chloro-N-(3-methylbenzyl)benzamide

Cat. No.: B1636883
M. Wt: 259.73 g/mol
InChI Key: PSBHWAJFVJAKRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-N-(3-methylbenzyl)benzamide is a substituted benzamide derivative characterized by a 3-chlorophenyl group attached to the benzamide core and a 3-methylbenzyl substituent on the amide nitrogen. Benzamide derivatives are widely studied for their pharmacological relevance, including anti-inflammatory, antimicrobial, and neuropharmacological activities . The chlorine atom at the meta position and the 3-methylbenzyl group likely influence its electronic properties, solubility, and biological interactions, as observed in structurally similar compounds .

Properties

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

3-chloro-N-[(3-methylphenyl)methyl]benzamide

InChI

InChI=1S/C15H14ClNO/c1-11-4-2-5-12(8-11)10-17-15(18)13-6-3-7-14(16)9-13/h2-9H,10H2,1H3,(H,17,18)

InChI Key

PSBHWAJFVJAKRJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CNC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Pharmacokinetics

  • N-(3-Chlorophenethyl)Benzamide Derivatives : Substitution with a 2-phenylethylamine chain (as in chloramphenicol analogs) improves antibacterial activity but reduces solubility compared to 3-methylbenzyl-substituted benzamides .
  • 3-Chloro-N-(2-Hydroxyethyl)Benzamide (32) : The hydroxyethyl group enhances hydrophilicity (logP = 1.2 vs. 2.8 for 3-methylbenzyl analogs), impacting bioavailability .

Key Data Tables

Table 1: Comparative Anti-Inflammatory Activity of Benzamide Derivatives

Compound Substitution Pattern % Inhibition (Edema Model) Reference
3-Chloro-N-(3-Methylbenzyl)Benzamide* 3-Cl, 3-MeBenzyl N/A
C4 (3-Chloro Oxadiazole) 3-Cl, Oxadiazole 30–35%
C7 (4-Nitro Oxadiazole) 4-NO₂, Oxadiazole 55–60%

Table 2: Pharmacokinetic Properties

Compound logP Solubility (mg/mL) BBB Permeability Reference
This compound* ~2.8 <0.1 Moderate
JNJ-63533054 3.1 0.05 High
3-Chloro-N-(2-Hydroxyethyl)Benzamide 1.2 1.5 Low

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